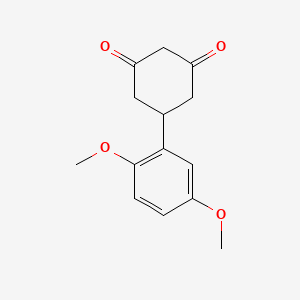

5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione

Description

5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione (CAS: 1092288-84-0) is a cyclohexane-1,3-dione derivative characterized by a 2,5-dimethoxyphenyl substituent at the 5-position of the cyclohexane ring. Its molecular formula is C₁₇H₂₁NO₄, with a molecular weight of 303.35 g/mol and a purity of ≥95% . Cyclohexane-1,3-dione derivatives are recognized for their versatility as precursors in synthesizing bioactive molecules, including herbicides, anticancer agents, and antimicrobial compounds .

Propriétés

IUPAC Name |

5-(2,5-dimethoxyphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-17-12-3-4-14(18-2)13(8-12)9-5-10(15)7-11(16)6-9/h3-4,8-9H,5-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORAMGISNOTYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CC(=O)CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652870 | |

| Record name | 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092288-84-0 | |

| Record name | 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The preparation of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione generally follows a condensation reaction between a suitable substituted aromatic aldehyde and cyclohexane-1,3-dione. The key step is often a Knoevenagel condensation, which forms the carbon-carbon double bond linking the cyclohexane ring to the aromatic moiety.

-

- Cyclohexane-1,3-dione (1,3-diketone core)

- 2,5-Dimethoxybenzaldehyde (aromatic aldehyde with methoxy substituents at positions 2 and 5)

-

- Solvent: Commonly methanol or ethanol

- Catalyst/Base: Mild bases such as piperidine or ammonium acetate

- Temperature: Room temperature to reflux depending on the catalyst and solvent

- Reaction Time: Several hours (typically 4–6 hours)

Monitoring: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is used to monitor the reaction progress and purity of the product.

Isolation: The product precipitates out or is extracted and purified by recrystallization from methanol or other suitable solvents.

Detailed Procedure Example

A representative method adapted from related cyclohexane-1,3-dione derivatives synthesis is as follows:

| Step | Description |

|---|---|

| 1 | Dissolve equimolar amounts of cyclohexane-1,3-dione and 2,5-dimethoxybenzaldehyde in methanol. |

| 2 | Add catalytic amount of a base such as piperidine or ammonium acetate. |

| 3 | Stir the reaction mixture at room temperature or under reflux for 4–6 hours. |

| 4 | Monitor the reaction by TLC to confirm consumption of starting materials. |

| 5 | Upon completion, cool the mixture to precipitate the product. |

| 6 | Filter the precipitate and wash with cold methanol to remove impurities. |

| 7 | Dry the crude product under vacuum and purify by recrystallization. |

This method yields the target compound with high purity and yield, suitable for further research applications.

Mechanistic Insights

The reaction proceeds via the following mechanistic pathway:

- The base deprotonates the active methylene group of cyclohexane-1,3-dione, generating an enolate ion.

- The enolate attacks the aldehyde carbonyl carbon of 2,5-dimethoxybenzaldehyde, forming a β-hydroxy intermediate.

- Subsequent elimination of water (dehydration) leads to the formation of the α,β-unsaturated carbonyl compound, i.e., the substituted cyclohexane-1,3-dione.

This Knoevenagel condensation is a well-established method for synthesizing substituted cyclic 1,3-diones with aryl groups.

Alternative Synthetic Routes and Catalysts

Research literature indicates the use of various catalysts and conditions to improve yield and selectivity:

These alternative methods optimize the synthesis by reducing reaction time, improving yields, and minimizing by-products.

Analytical Characterization of the Product

After synthesis, characterization is essential to confirm the structure and purity:

| Technique | Data/Observation |

|---|---|

| Infrared Spectroscopy (IR) | Characteristic carbonyl (C=O) stretches around 1660–1680 cm⁻¹; methoxy (C–O) stretches near 1130–1170 cm⁻¹. |

| Nuclear Magnetic Resonance (NMR) | 1H NMR shows aromatic protons of 2,5-dimethoxyphenyl group and cyclohexane ring protons; 13C NMR confirms carbonyl carbons and aromatic carbons. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight of 248.27 g/mol. |

| Chromatography (TLC/HPLC) | Single spot or peak indicating purity. |

These data confirm the successful synthesis of this compound and allow for quality control.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.

Applications De Recherche Scientifique

Herbicidal Activity

One of the most notable applications of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione is its herbicidal potential. Cyclohexane-1,3-diones are recognized for their ability to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of plastoquinone and carotenoids in plants. This inhibition leads to phytotoxic effects on target weeds.

- Mechanism of Action : The compound acts as a selective herbicide by targeting the HPPD enzyme, which is essential for plant growth and development. The presence of the 1,3-dione structure is critical for its activity against HPPD, making it a valuable scaffold for designing new herbicides .

- Case Studies : Research has shown that derivatives of cyclohexane-1,3-diones exhibit varying degrees of herbicidal activity. For instance, a study demonstrated that certain analogs with longer alkyl chains showed enhanced potency compared to commercial herbicides like sulcotrione .

Medicinal Chemistry

The compound's structural features make it a promising candidate for medicinal applications. Its derivatives have been investigated for various bioactivities:

- Anti-inflammatory Properties : Some studies indicate that cyclohexane-1,3-diones can exhibit anti-inflammatory effects. The compounds are thought to modulate pathways involved in inflammation, potentially leading to therapeutic applications in treating inflammatory diseases .

- Cytotoxic Activity : Certain derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential uses in cancer therapy. The structure-activity relationship (SAR) studies indicate that modifications to the dimethoxyphenyl group can enhance cytotoxicity .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : It is utilized in synthesizing various biologically active compounds and natural product analogs. The compound's ability to undergo further transformations makes it valuable in synthetic organic chemistry .

- Reactions and Transformations : The compound can participate in Michael additions and Claisen-type reactions, allowing chemists to create diverse chemical entities from this scaffold. This versatility is particularly beneficial for developing new agrochemicals and pharmaceuticals .

Structure-Activity Relationship Studies

Understanding the SAR of this compound is crucial for optimizing its efficacy as a herbicide or drug:

| Structural Feature | Impact on Activity |

|---|---|

| Length of Alkyl Side Chain | Longer chains generally increase HPPD inhibition |

| Presence of Functional Groups | Hydroxy or methyl groups beyond the required 1,3-dione can decrease activity |

| Substituents on Cyclohexane Ring | Specific substitutions can enhance cytotoxicity or anti-inflammatory effects |

Mécanisme D'action

The mechanism of action of 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways involved depend on the specific biological context and target enzymes.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The bioactivity of cyclohexane-1,3-dione derivatives is highly dependent on the substituents attached to the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Bioactivity Comparison of Cyclohexane-1,3-dione Derivatives

Bioactivity and Mechanism of Action

- Anticancer Activity: Compound 5c (4-bromophenyl derivative) demonstrated potent anticancer activity against human breast adenocarcinoma (MDA-MB-231) with an LC₅₀ of 10.3134 µg/ml, attributed to high binding affinity with the cancer protein 2ZOQ in docking studies . In contrast, this compound lacks explicit anticancer data, but its methoxy groups may enhance solubility or alter binding compared to electron-withdrawing substituents like bromo or trifluoromethyl .

- Antimicrobial Activity :

- Enzyme Inhibition :

- Derivatives like Compound 26 showed high in vitro potency (EC₅₀ = 700 nM) in ALS models but failed in vivo, highlighting the challenge of translating in vitro results . The dimethoxy substituents in the target compound may influence ferrous ion chelation, a mechanism critical for herbicidal activity via 4-hydroxyphenylpyruvate deoxygenase inhibition .

Pharmacokinetic and Physicochemical Properties

- Electron-Donating vs.

- Hydrophobic Interactions :

- Molecular docking studies revealed that Compound 5c (4-bromophenyl) forms strong hydrophobic interactions with the 2ZOQ protein, whereas methoxy-substituted analogs might exhibit different binding modes due to steric and electronic effects .

Activité Biologique

5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione, a substituted cyclohexane-1,3-dione derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, including a cyclohexane framework with two ketone functionalities at the 1 and 3 positions and a 2,5-dimethoxyphenyl substituent at the 5-position. This article explores its biological activity, focusing on its herbicidal properties and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 248.27 g/mol

The compound's structure allows for significant interactions with biological targets, primarily through hydrogen bonding and π-π stacking interactions. These interactions are critical for its inhibitory activity against specific enzymes and pathways.

Herbicidal Activity

One of the primary biological activities of this compound is its role as an herbicide . It acts as a selective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) , which is essential in the biosynthesis of tyrosine and phenolic compounds in plants. This inhibition leads to effective control of undesirable grasses in broad-leaved crops, making it a valuable agent in agricultural practices.

Anticancer Potential

Research has also indicated that derivatives of this compound possess anticancer properties . Studies have shown that it can inhibit specific cellular pathways associated with various cancers, including non-small cell lung cancer (NSCLC). The structural similarity to other diketones suggests potential avenues for further exploration in cancer therapy.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

- Antimicrobial Activity : Derivatives have been synthesized and tested for their antimicrobial properties. In vitro studies demonstrated significant activity against various bacterial strains.

- Cytotoxicity Tests : The cytotoxic effects on different cell lines were assessed to determine selectivity and potential therapeutic indices. The results indicated a favorable selectivity index (SI), suggesting that the compound could be developed further as a therapeutic agent .

- Mechanism of Action : Investigations into the mechanism revealed that the compound induces reactive oxygen species (ROS) production in treated cells, which may contribute to its anticancer effects .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-(2-Methoxyphenyl)cyclohexane-1,3-dione | CHO | Contains a methoxy group; lower molecular weight |

| Cyclohexane-1,3-dione | CHO | Parent compound; lacks substituents on the phenyl ring |

| 4-Hydroxycyclohexane-1,3-dione | CHO | Hydroxylated derivative; different functional group |

The unique substitution pattern on the phenyl ring enhances the biological activity of this compound compared to simpler derivatives. The presence of two methoxy groups significantly influences its electronic properties and solubility profile.

Q & A

Q. What are the common synthetic routes for preparing 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione and its derivatives?

Cyclohexane-1,3-dione derivatives are typically synthesized via Michael addition reactions or condensation with aromatic amines. For example:

- Michael addition : Cyclohexane-1,3-dione reacts with substituted anilines (e.g., 2,4-difluoroaniline) under optimized conditions to form aminomethylene derivatives. This method is scalable and yields intermediates for further functionalization .

- Condensation with aldehydes : Reactions with aldehydes (e.g., 2,5-dimethoxybenzaldehyde) in acidic or basic media can introduce aryl substituents at the 5-position of the cyclohexane-1,3-dione core . Characterization is performed using FTIR, NMR, and NMR to confirm regioselectivity and purity .

Q. How are cyclohexane-1,3-dione derivatives characterized structurally and functionally?

- Spectroscopy : FTIR identifies ketone and enol tautomers (e.g., C=O stretching at 1700–1750 cm). NMR resolves substituent positions; for example, methoxy protons in 5-(2,5-dimethoxyphenyl) derivatives appear as singlets (~δ 3.8 ppm) .

- X-ray crystallography : Used to confirm molecular geometry and hydrogen-bonding networks, as demonstrated for structurally related compounds like 5-(3-(2,5-dimethoxyphenyl)prop-2-enylidene) derivatives .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Molecular docking : Tools like AutoDock 4.2.5.1 model interactions between derivatives and target proteins (e.g., bacterial enzymes or breast cancer receptors). For instance, compound 5c (a structurally similar derivative) showed a binding score of -9.2 kcal/mol with bacterial DNA gyrase, indicating strong inhibition potential .

- QSAR studies : Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., methoxy vs. fluorine groups) with bioactivity. Fluorine atoms enhance binding affinity due to electronegativity, while methoxy groups improve solubility .

Q. What strategies resolve contradictions in reported biological activity data for cyclohexane-1,3-dione derivatives?

- Dose-response validation : Conflicting MIC (Minimum Inhibitory Concentration) values (e.g., 2.5 mg/mL vs. 10 μg/mL) may arise from assay variations. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and triplicate replicates reduce variability .

- Target-specific assays : For anticancer activity, use cell-line-specific models (e.g., MDA-MB-231 for breast cancer) and compare LC values under identical conditions. Compound 5c’s LC of 10.31±0.003 μg/mL in MDA-MB-231 highlights its selectivity .

Q. How do crystallographic studies inform the design of bioactive derivatives?

- Crystal packing analysis : Monoclinic structures (space group ) reveal intermolecular interactions, such as hydrogen bonds between ketone oxygen and adjacent hydroxyl groups, stabilizing the enol tautomer. This tautomer is critical for binding to enzymes like cyclooxygenase-2 .

- Substituent positioning : X-ray data for 5-(3-(2,5-dimethoxyphenyl)prop-2-enylidene) derivatives show that methoxy groups adopt coplanar orientations with the aryl ring, maximizing π-π stacking with hydrophobic enzyme pockets .

Methodological Guidance

Q. What experimental precautions are critical for synthesizing air-sensitive intermediates in cyclohexane-1,3-dione chemistry?

- Inert atmosphere : Use Schlenk lines or gloveboxes for reactions involving enol intermediates, which are prone to oxidation.

- Low-temperature quenching : Add reducing agents (e.g., NaBH) at 0–5°C to stabilize reactive species .

Q. How can NMR spectral overlap challenges be addressed in characterizing methoxy-substituted derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.